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Compound of Interest

3-ethyl-2-thioxo-2,3-
Compound Name:
dihydroquinazolin-4(1H)-one

Cat. No.: B087859

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold can exist in several tautomeric forms
due to the presence of labile protons and multiple proton-accepting sites. The primary
tautomeric equilibria involve amide-imidol and thione-thiol prototropy. The four principal
tautomers are illustrated below.

Figure 1: Potential tautomeric forms of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core.

Spectroscopic and computational evidence strongly suggests that the Amide-Thione form (A) is
the predominant tautomer in both solid and solution phases.

Data Presentation: Spectroscopic Characterization

The identification of the predominant tautomer relies heavily on spectroscopic techniques,
particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Data

1H and 13C NMR spectroscopy are powerful tools for distinguishing between the possible
tautomers. The chemical shifts of the N1-H, N3-H, and C2 (thione/thiol) and C4 (amide/imidol)
positions are particularly informative. Spectroscopic data from studies on 3-aryl-2-thioxo-2,3-
dihydroquinazolin-4(1H)-ones consistently support the existence of the Amide-Thione tautomer
(Form A) in solution (typically DMSO-ds).[1]
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Characteristic . o
Assignment/Signifi

Nucleus Position Chemical Shift
cance
(ppm)
Deshielded proton
1H N1-H ~12.5 adjacent to the C=0

group.

Deshielded thioamide

proton (NH-C=S). Its
1H N3-H ~12.8 presence rules out the

thiol forms (C and D).

[1]

Carbonyl carbon
13C C4 ~160 (C=0) of the amide

group.

Thione carbon (C=S).
This characteristic
downfield shift is a

13C Cc2 ~175 o
strong indicator for the
thione forms (A and

B).[1]

Table 1: Key NMR chemical shifts for identifying the Amide-Thione tautomer of 3-substituted 2-
thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Quantitative Tautomer Analysis

To date, the peer-reviewed literature lacks specific studies reporting the quantitative tautomeric
equilibrium constants (K_T) for 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in various solvents or
at different temperatures. However, based on extensive qualitative data, the equilibrium lies
heavily towards the Amide-Thione form (A). For related heterocyclic thiones, the thione form is
generally favored over the thiol form.

For researchers aiming to quantify this equilibrium, Variable-Temperature (VT) NMR is a
suitable technique. By monitoring the chemical shifts of specific protons (e.g., N1-H or aromatic
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protons) at different temperatures, one can determine the mole fractions of the tautomers and
subsequently calculate the thermodynamic parameters (AG®°, AH°, and AS°®) for the equilibrium.

Mole Mole
Temperatur . . K_T AG°
Solvent Fraction Fraction
e (K) (ICV[A]) (kJ/mol)
(Form A) (Form C)
>0.99 <0.01
DMSO-ds 298 . _ <0.01 >11.4
(estimated) (estimated)
Data not Data not Data not Data not
CDCIs 298 ) ) ) )
available available available available
Data not Data not Data not Data not
Methanol-da4 298 ] ) ) ]
available available available available

Table 2: lllustrative table for reporting tautomeric equilibrium data. Values for this specific
compound are not currently available in the literature and would need to be determined
experimentally.

Experimental Protocols

Detailed methodologies are provided for the synthesis of a representative compound and for
the analytical techniques required to study its tautomerism.

Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-
4(1H)-one

This protocol is adapted from the synthesis of 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
derivatives.[1]

Reaction: Anthranilic acid + Aryl isothiocyanate — 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-
one

Materials:
e Substituted anthranilic acid (1.0 eq)

o Substituted aryl isothiocyanate (1.0 eq)
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e Glacial acetic acid

Procedure:

A mixture of the substituted anthranilic acid (e.g., 10 mmol) and the corresponding aryl
isothiocyanate (10 mmol) is suspended in glacial acetic acid (e.g., 50 mL).

e The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

o After completion, the reaction mixture is cooled to room temperature.
o The resulting precipitate is collected by vacuum filtration.
e The crude product is washed with cold ethanol and then diethyl ether to remove impurities.

e The solid product is dried under vacuum to yield the 3-aryl-2-thioxo-2,3-dihydroquinazolin-
4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent
like ethanol or acetic acid.

Protocol for Variable-Temperature (VT) NMR Analysis

This general protocol allows for the determination of thermodynamic parameters of the
tautomeric equilibrium.

Objective: To quantify the populations of tautomers at different temperatures and determine
AH° and AS° for the equilibrium.
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Sample Preparation
Dissolve compound in deuterated solvent (e.g., DMSO-d6) in a suitable NMR tube.

l

Initial Spectrum Acquisition
Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

'

Temperature Variation
Decrease or increase the temperature in controlled steps (e.g., 10-20 K increments).

tr

Equilibration
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

;

Spectrum Acquisition at Each Temperature
Record a 1H NMR spectrum at each temperature point.

;

Data Analysis
Integrate the signals corresponding to each tautomer to determine their relative populations (mole fractions).

'

Thermodynamic Calculation
Calculate K_T at each temperature. Plot In(K_T) vs. 1/T (van 't Hoff plot).

'

Result
Determine AH® from the slope (-AH°/R) and AS° from the intercept (AS°/R).

Click to download full resolution via product page

Figure 2: Workflow for VT-NMR analysis of tautomeric equilibrium.

Procedure:
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o Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated
solvent (e.g., DMSO-ds, toluene-ds) in a high-quality NMR tube rated for variable
temperature use.

e Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the probe
at the starting temperature (e.g., 298 K).

o Data Acquisition:

[e]

Acquire a standard *H NMR spectrum at the starting temperature.

o Increment the temperature (e.g., by 10 K). Allow the system to equilibrate for at least 10
minutes.

o Re-shim the probe at the new temperature.
o Acquire another *H NMR spectrum.

o Repeat this process over the desired temperature range (e.g., 298 K to 378 K), ensuring
the solvent's boiling point is not exceeded.

o Data Processing and Analysis:

[e]

Process all spectra uniformly (phasing, baseline correction).

o

Identify well-resolved signals that are unique to each tautomer. If signals are averaged due
to fast exchange, deconvolution methods may be necessary.

o

Integrate the corresponding signals to determine the mole fraction (X) of each tautomer at
each temperature (T).

o

Calculate the equilibrium constant, K_T = X_thiol / X_thione, at each temperature.

e Thermodynamic Analysis:

o Plot In(K_T) versus 1/T (van 't Hoff plot).
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o Perform a linear regression on the data. The slope of the line is equal to -AH°/R and the y-
intercept is equal to AS°/R, where R is the gas constant (8.314 J/mol-K).

o Calculate AG® at a specific temperature (e.g., 298 K) using the equation: AG° = -RT
IN(K_T) or AG° = AH®° - TAS®.

Mandatory Visualization: Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for
predicting the relative stabilities of tautomers.

4 Legend N
Define Tautomeric Structures
(e.g., Amide-Thione, Amide-Thiol)
(eGg%OBrgeLtY%/%Pstlﬂlfg[g?p» Input/Output Calculation Step

i | ,

Frequency Calculation
(Verify minima, obtain ZPE)

:

Single-Point Energy Calculation
with Solvation Model (e.g., PCM, SMD)

:

Calculate Relative Gibbs Free Energies (AG)
(AG = AE_solv + AG_corr)

Determine Most Stable Tautomer
and Theoretical K_T
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Figure 3: Workflow for DFT calculation of tautomer stability.

Protocol for DFT Calculation of Tautomer Stabilities:

Structure Generation: Build the 3D structures of all relevant tautomers (A, B, C, and D) using
a molecular modeling program.

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas
phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Frequency Analysis: Conduct a frequency calculation at the same level of theory for each
optimized structure. This step confirms that the structures are true energy minima (no
imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal
corrections to Gibbs free energy.

Solvation Effects: To model the system in solution, perform a single-point energy calculation
on the gas-phase optimized geometries using a continuum solvation model like the
Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
Specify the solvent of interest (e.g., DMSO, water).

Energy Calculation: The final Gibbs free energy (G) in solution for each tautomer is
calculated as: G_sol = E_solv + G_corr where E_solv is the single-point energy in the
solvent and G_corr is the thermal correction to the Gibbs free energy obtained from the gas-
phase frequency calculation.

Relative Stability: Calculate the relative Gibbs free energy (AG) of each tautomer with
respect to the most stable one. The tautomeric equilibrium constant (K_T) can then be
estimated using the equation: K_T = exp(-AG/RT).

By following these protocols, researchers can gain a comprehensive understanding of the
tautomeric behavior of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which is essential for
rational drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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